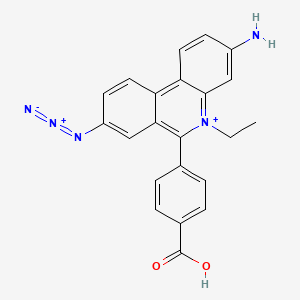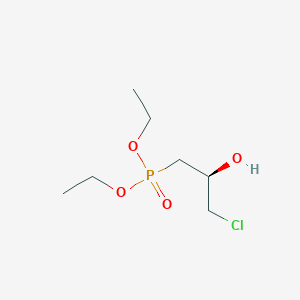
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- is an organic compound with the molecular formula C15H13N3O4 It is a derivative of diazene, characterized by the presence of both ethoxybenzoyl and nitrophenyl groups
Métodos De Preparación
The synthesis of Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- typically involves the reaction of 4-ethoxybenzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes diazotization to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group may be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxybenzoyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
Diazene, (4-ethoxybenzoyl)(4-nitrophenyl)- can be compared with other diazene derivatives such as:
Diazene, (4-nitrophenyl)phenyl-: This compound lacks the ethoxybenzoyl group, which may result in different chemical and biological properties.
Diazene, (4-aminophenyl)(4-nitrophenyl)-:
Propiedades
Número CAS |
562081-35-0 |
|---|---|
Fórmula molecular |
C15H13N3O4 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
4-ethoxy-N-(4-nitrophenyl)iminobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-2-22-14-9-3-11(4-10-14)15(19)17-16-12-5-7-13(8-6-12)18(20)21/h3-10H,2H2,1H3 |
Clave InChI |
PIWKDLYLVBFMSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




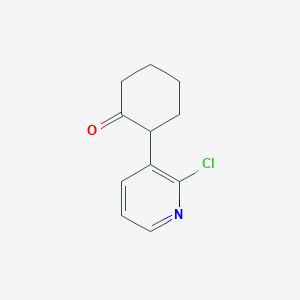
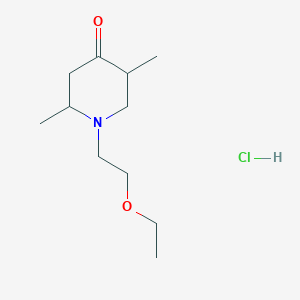
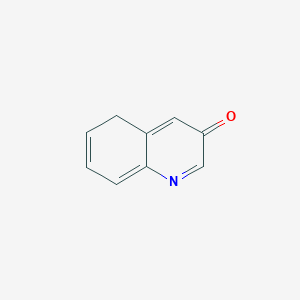
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
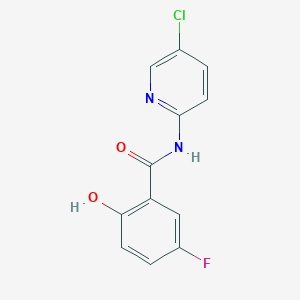
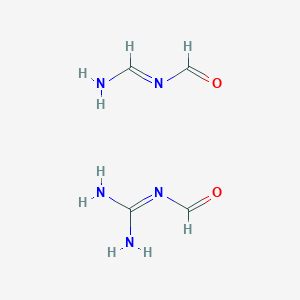
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
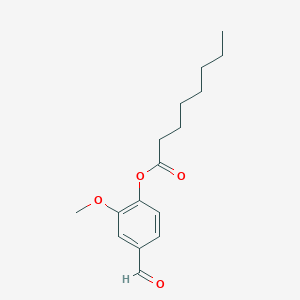
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
